8-[(acetyloxy)(1,3-benzodioxol-5-yl)methyl]-4-methyl-2-oxo-2H-benzo[h]chromen-7-yl acetate
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Overview
Description
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a benzo[h]chromen core and a benzodioxolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromen derivatives. The key steps in the synthesis may involve:
- Aldol Condensation : This step involves the reaction of benzaldehyde derivatives with acetylacetone under basic conditions to form intermediate compounds.
- Cyclization : The intermediate compounds undergo cyclization reactions to form the chromen core.
- Acetylation : The final step involves the acetylation of the hydroxyl groups to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
- Batch Reactors : Used for small to medium-scale production.
- Continuous Flow Reactors : Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form quinone derivatives.
- Reduction : Reduction reactions can convert the ketone group to secondary alcohols.
- Substitution : Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
- Oxidizing Agents : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
- Reducing Agents : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
- Substitution Reagents : Halogens (Cl2, Br2), Nitrating agents (HNO3).
- Oxidation Products : Quinone derivatives.
- Reduction Products : Secondary alcohols.
- Substitution Products : Halogenated or nitrated derivatives.
Scientific Research Applications
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE involves its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may target enzymes involved in cell proliferation and apoptosis.
- Pathways Involved : It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-BENZO[H]CHROMEN-8-YLMETHYL ACETATE can be compared with other similar compounds, such as:
- Dichloroanilines : These compounds have similar aromatic structures but differ in their functional groups and biological activities .
- Benzodioxoles : Compounds with benzodioxole moieties share some structural similarities but have different chemical properties and applications.
Properties
Molecular Formula |
C26H20O8 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
[8-[acetyloxy(1,3-benzodioxol-5-yl)methyl]-4-methyl-2-oxobenzo[h]chromen-7-yl] acetate |
InChI |
InChI=1S/C26H20O8/c1-13-10-23(29)34-25-17(13)5-6-19-18(25)7-8-20(26(19)33-15(3)28)24(32-14(2)27)16-4-9-21-22(11-16)31-12-30-21/h4-11,24H,12H2,1-3H3 |
InChI Key |
YLFUEKYVAOTFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CC(=C3OC(=O)C)C(C4=CC5=C(C=C4)OCO5)OC(=O)C |
Origin of Product |
United States |
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